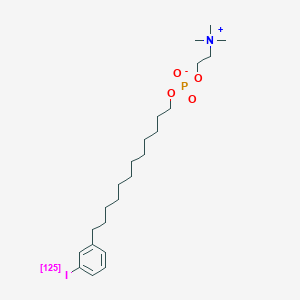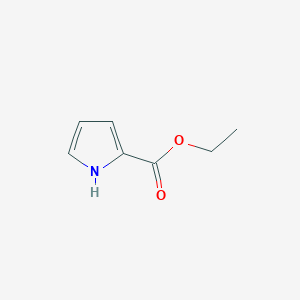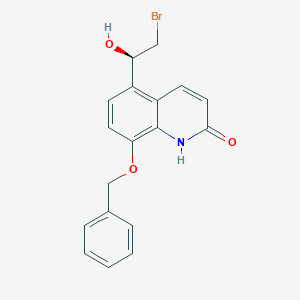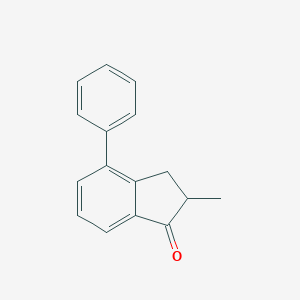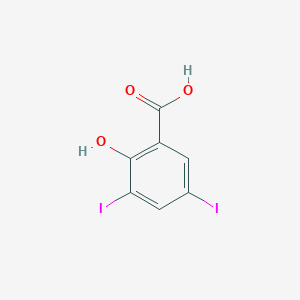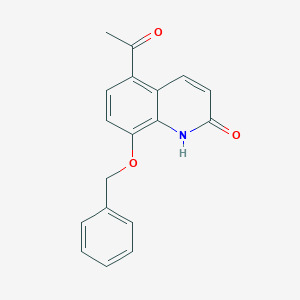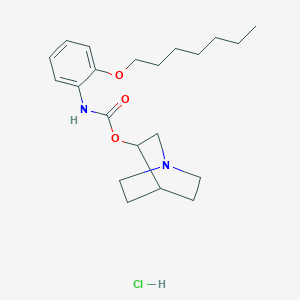
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2.2)oct-3-yl ester, monohydrochloride.
Wirkmechanismus
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride binds to the active site of acetylcholinesterase and forms a covalent bond with the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.
Biochemische Und Physiologische Effekte
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in lab experiments include its selectivity for acetylcholinesterase and its potential therapeutic applications in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride include further investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Research may also focus on developing more selective inhibitors of acetylcholinesterase and exploring the potential use of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves the reaction of 1-azabicyclo[2.2.2]octan-3-yl chloroformate with 2-(heptyloxy)phenylamine in the presence of a base. This reaction results in the formation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride as a white solid.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to act as a selective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
151643-51-5 |
|---|---|
Produktname |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride |
Molekularformel |
C21H33ClN2O3 |
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-2-3-4-5-8-15-25-19-10-7-6-9-18(19)22-21(24)26-20-16-23-13-11-17(20)12-14-23;/h6-7,9-10,17,20H,2-5,8,11-16H2,1H3,(H,22,24);1H |
InChI-Schlüssel |
JNCRTEKRWDVPDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
Synonyme |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl est er, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



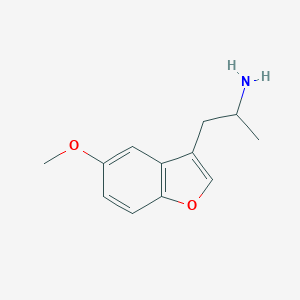
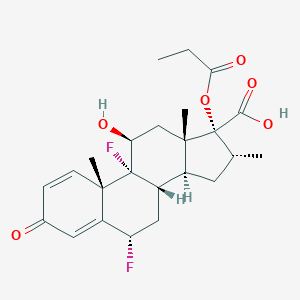
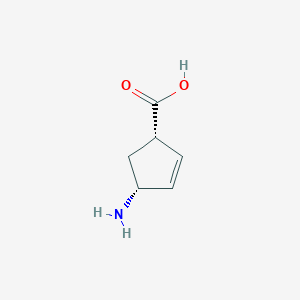
![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

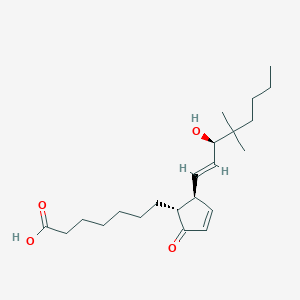
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
